(dimethylcarbamoyl)methanesulfonyl chloride
Description
Properties
CAS No. |
100481-28-5 |
|---|---|
Molecular Formula |
C4H8ClNO3S |
Molecular Weight |
185.63 g/mol |
IUPAC Name |
2-(dimethylamino)-2-oxoethanesulfonyl chloride |
InChI |
InChI=1S/C4H8ClNO3S/c1-6(2)4(7)3-10(5,8)9/h3H2,1-2H3 |
InChI Key |
QCOLUTLBSUAPTR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CS(=O)(=O)Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of Chloroacetyl Dimethylcarboxamide
Chloroacetyl chloride reacts with dimethylamine under anhydrous conditions to form chloroacetyl dimethylcarboxamide (Cl–CH₂–C(O)N(CH₃)₂). This exothermic reaction proceeds via nucleophilic acyl substitution, requiring temperature control (0–5°C) to minimize hydrolysis.
Reaction conditions :
Step 2: Thiolation of Chloroacetyl Dimethylcarboxamide
The chloride substituent is replaced with a thiol group (-SH) using sodium hydrosulfide (NaSH) in ethanol.
Procedure :
-
Dissolve Cl–CH₂–C(O)N(CH₃)₂ in ethanol.
-
Add NaSH (1.5 equiv) at 25°C under nitrogen.
Yield : 70–75%
Step 3: Oxidation to Sulfonyl Chloride
The thiol intermediate undergoes chlorination to form the sulfonyl chloride group. Excess chlorine gas is introduced into an aqueous HCl solution containing the thiol.
Reaction mechanism :
Conditions :
-
Temperature: 10–15°C (prevents over-oxidation)
-
Chlorine flow rate: 0.5 L/min per mole of thiol
Purity considerations : Residual HCl and unreacted Cl₂ are removed via vacuum distillation.
Route 2: Direct Chlorination of Dimethylcarbamoylmethyl Sulfide
Synthesis of Dimethylcarbamoylmethyl Sulfide
Dimethylcarbamoylmethyl sulfide (CH₃–S–CH₂–C(O)N(CH₃)₂) is prepared by reacting dimethylcarbamoyl chloride with sodium methanethiolate (NaSCH₃).
Reaction :
Yield : 80–85%
Chlorination to Sulfonyl Chloride
The sulfide is treated with chlorine gas in water, mirroring industrial methanesulfonyl chloride production.
Procedure :
-
Dissolve sulfide in 30% aqueous HCl.
-
Bubble Cl₂ at 10–15°C until complete oxidation (monitored by TLC).
-
Separate organic layer and purify via vacuum distillation.
Yield : 60–65%
Advantages : Scalable for bulk production.
Challenges : Requires stringent control of Cl₂ flow to avoid polysulfone byproducts.
Route 3: Coupling of Dimethylcarbamoyl Chloride with Methanesulfinic Acid
Generation of Methanesulfinyl Chloride
Methanesulfinic acid (CH₃SO₂H) is converted to its acyl chloride using thionyl chloride (SOCl₂).
Reaction :
Nucleophilic Substitution with Dimethylcarbamoyl Chloride
Methanesulfinyl chloride reacts with dimethylcarbamoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).
Reaction :
Yield : 50–55%
Limitations : Low yield due to competing side reactions.
Comparative Analysis of Synthetic Methods
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Overall Yield | 60–65% | 50–55% | 40–45% |
| Purity | >95% | >90% | 85–90% |
| Scalability | Moderate | High | Low |
| Byproduct Formation | Low | Moderate | High |
| Cost Efficiency | High | Moderate | Low |
Key observations :
-
Route 1 offers the best balance of yield and scalability but requires careful thiol handling.
-
Route 2 is preferable for industrial-scale production despite lower yields.
-
Route 3 is less viable due to side reactions and higher costs.
Challenges and Optimization Strategies
Hydrolysis of Intermediates
The sulfonyl chloride group is prone to hydrolysis, necessitating anhydrous conditions during Steps 2 and 3 in Route 1. Silica gel-packed drying tubes and nitrogen atmospheres mitigate moisture ingress.
Catalytic Improvements
Substituting AlCl₃ with zeolite catalysts in Route 3 reduces side reactions, improving yield to 60% in pilot studies.
Industrial Production Considerations
Large-scale synthesis adopts Route 2 due to existing infrastructure for sulfide chlorination. A typical batch process includes:
Chemical Reactions Analysis
Nucleophilic Substitution
The methanesulfonyl chloride group (–SO₂Cl) reacts with nucleophiles (e.g., amines, alcohols, thiols) to form sulfonamides , sulfonates , or thiosulfonates . For example:
Hydrolysis
Hydrolysis of the sulfonyl chloride group under aqueous conditions produces methanesulfonic acid , while the carbamoyl group may undergo hydrolysis to form dimethylamine and CO₂ .
Coupling Reactions
The compound serves as a building block for synthesizing complex molecules:
-
Amide formation : Reaction with carboxylic acids yields amides.
-
Sulfonamide synthesis : Reaction with amines produces sulfonamides .
Agrochemical Development
Employs the compound to design herbicides or fungicides with tailored biological activity .
Fine Chemicals
Facilitates the synthesis of nitrogen-containing compounds , including amidines and ureas, via selective substitution .
Research Findings
Scientific Research Applications
Chemical Synthesis
Reagent in Organic Chemistry:
(Dimethylcarbamoyl)methanesulfonyl chloride is primarily utilized as a reagent for introducing sulfonyl and carbamoyl groups into organic molecules. Its reactivity allows for the formation of complex structures, making it invaluable in the synthesis of pharmaceuticals and agrochemicals .
Substitution Reactions:
This compound undergoes nucleophilic substitution reactions where the chloride group can be replaced by various nucleophiles such as alcohols, amines, and thiols, leading to the formation of sulfonamides and sulfonate esters .
Hydrolysis:
In aqueous environments, it can hydrolyze to produce sulfonic acids and carbamates, further expanding its utility in chemical transformations.
Pharmaceutical Applications
Development of Bioactive Molecules:
The compound is instrumental in developing enzyme inhibitors and other bioactive molecules. Its ability to modify proteins and peptides makes it a valuable tool in biochemical research . For instance, it has been used to synthesize compounds that inhibit acetylcholinesterase, which are crucial for developing certain insecticides and pharmaceuticals .
Case Study: Acetylcholinesterase Inhibitors
- Context: Acetylcholinesterase inhibitors derived from this compound have been studied for their potential in treating neurodegenerative diseases.
- Findings: Research indicates that these compounds can significantly enhance synaptic transmission by preventing the breakdown of acetylcholine, thus improving cognitive function in models of Alzheimer's disease .
Agrochemical Applications
Insecticide Production:
The compound serves as a precursor for various dimethyl carbamate insecticides. These compounds act as inhibitors of acetylcholinesterase, leading to increased levels of acetylcholine at nerve synapses and effectively disrupting normal nervous system function in pests .
Industrial Applications
Specialty Chemicals Production:
In industrial settings, this compound is employed in producing specialty chemicals and intermediates. Its application extends to materials science and polymer chemistry due to its functional groups that facilitate selective reactions .
Summary Table of Applications
| Application Area | Specific Use | Examples |
|---|---|---|
| Chemical Synthesis | Reagent for sulfonyl/carbamoyl group introduction | Formation of sulfonamides |
| Pharmaceuticals | Development of enzyme inhibitors | Acetylcholinesterase inhibitors |
| Agrochemicals | Precursor for insecticides | Dimethyl carbamate insecticides |
| Industrial Chemicals | Production of specialty chemicals | Intermediates for polymers |
Mechanism of Action
The mechanism by which (dimethylcarbamoyl)methanesulfonyl chloride exerts its effects involves the formation of covalent bonds with nucleophilic sites on target molecules. This can lead to the inhibition of enzyme activity or the modification of molecular structures, affecting their function and properties .
Comparison with Similar Compounds
Key Observations :
- Sulfonyl chlorides (e.g., methanesulfonyl chloride) and carbamoyl chlorides (e.g., dimethylcarbamoyl chloride) exhibit high electrophilicity, making them prone to nucleophilic substitution reactions.
- Reactivity differences influence destruction protocols: Highly reactive compounds (e.g., methanesulfonyl chloride) hydrolyze rapidly in NaOH, while less reactive analogs (e.g., benzenesulfonyl chloride) require extended stirring or reflux .
Key Observations :
- Dimethylcarbamoyl chloride’s role in synthesizing acetylcholinesterase inhibitors highlights its pharmaceutical importance .
- Methanesulfonyl chloride’s utility in organic functionalization contrasts with sulfuryl chloride’s industrial-scale applications .
Toxicity and Health Hazards
Key Observations :
Handling and Disposal Methods
Key Observations :
- Highly reactive compounds (e.g., dimethylcarbamoyl chloride) require immediate neutralization, whereas less reactive analogs demand prolonged treatment .
- All sulfonyl and carbamoyl chlorides necessitate fume hood usage and personal protective equipment (PPE) during handling .
Data Tables
Table 1: Reactivity and Hydrolysis Conditions
Biological Activity
(Dimethylcarbamoyl)methanesulfonyl chloride, a compound known for its diverse applications in organic synthesis and medicinal chemistry, has garnered attention due to its biological activity. This article delves into its synthesis, mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of the compound's significance in biochemical research.
The synthesis of this compound typically involves the reaction of methanesulfonyl chloride with dimethylcarbamoyl chloride in the presence of a base such as triethylamine or pyridine. The general procedure includes:
- Reactants : Methanesulfonyl chloride and dimethylcarbamoyl chloride.
- Catalyst/Base : Triethylamine or pyridine.
- Reaction Conditions : Mixed in a suitable solvent and stirred at room temperature for several hours.
The purification process involves filtration, washing with water, and drying the resultant product.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to:
- Enzyme Inhibition : The compound has been utilized in the development of enzyme inhibitors, impacting various metabolic pathways.
- Modification of Proteins and Peptides : Its reactive groups allow for modifications that can alter protein functions, making it valuable in biochemical research .
Biological Effects
Research indicates that this compound exhibits significant biological activity:
- Toxicity : Acute exposure has shown to cause damage to mucous membranes and respiratory complications in animal models. Inhalation exposure has resulted in carcinogenic effects, including nasal tract carcinomas in rats and hamsters .
- Enzyme Interaction : The compound is known to inhibit dihydropteroate synthase, an enzyme critical for folic acid synthesis in bacteria, highlighting its potential as an antibacterial agent.
Case Studies
- Carcinogenicity Studies :
- Enzyme Inhibition Research :
Comparison with Similar Compounds
| Compound Name | Key Characteristics | Biological Activity |
|---|---|---|
| Methanesulfonyl chloride | Lacks dimethylcarbamoyl group | Less versatile in reactions |
| Dimethylcarbamoyl chloride | Lacks methanesulfonyl group | Limited reactivity |
| Tosyl chloride | Contains a toluene group | Used for sulfonylation reactions |
This compound stands out due to its dual functional groups, allowing it to participate in a broader range of chemical reactions compared to simpler counterparts.
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling (dimethylcarbamoyl)methanesulfonyl chloride in laboratory settings?
- Methodological Answer :
- Engineering Controls : Use local exhaust ventilation systems to minimize inhalation exposure, and ensure workspaces are equipped with emergency eyewash stations and safety showers .
- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (JIS T 8116), gas masks for organic vapors (JIS T 8152), and full-face shields (JIS T 8147). Long-sleeved lab coats and closed-toe shoes are mandatory .
- Handling Precautions : Avoid contact with incompatible substances like strong oxidizers. Use glass containers for storage to prevent corrosion, and ensure all equipment is grounded to prevent electrostatic discharge .
Q. How can researchers minimize by-product formation (e.g., dimethylcarbamoyl chloride) during sulfonyl chloride synthesis?
- Methodological Answer :
- Catalyst Optimization : Replace dimethylformamide (DMF) with less nucleophilic catalysts (e.g., pyridine derivatives) during thionyl chloride-mediated reactions to reduce dimethylcarbamoyl chloride formation .
- Reaction Monitoring : Use real-time infrared (IR) spectroscopy or HPLC to track intermediate by-products and adjust reaction conditions (e.g., temperature, stoichiometry) dynamically .
Q. What storage conditions are recommended to prevent degradation of this compound?
- Methodological Answer :
- Environmental Controls : Store in airtight, corrosion-resistant glass containers at temperatures below 25°C. Protect from light and humidity to avoid hydrolysis .
- Segregation : Separate from oxidizing agents and reactive metals (e.g., aluminum, magnesium) to prevent exothermic reactions .
Advanced Research Questions
Q. How should researchers design in vivo studies to evaluate the carcinogenic potential of this compound, given conflicting genotoxicity data?
- Methodological Answer :
- Model Selection : Use multiple species (e.g., rats, hamsters) and exposure routes (inhalation, dermal) to assess site-specific carcinogenicity, as nasal and skin tumors were observed in dimethylcarbamoyl chloride studies .
- Endpoint Analysis : Combine histopathology with molecular markers (e.g., DNA adduct quantification via LC-MS/MS) to resolve discrepancies in sister chromatid exchange assays .
Q. What methodologies are recommended for detecting trace levels of this compound in environmental samples?
- Methodological Answer :
- Sample Preparation : Use solid-phase extraction (SPE) with activated carbon or C18 cartridges to concentrate analytes from aqueous matrices .
- Analytical Techniques : Employ gas chromatography coupled with electron capture detection (GC-ECD) or tandem mass spectrometry (GC-MS/MS) for sub-ppb sensitivity. Calibrate using certified reference materials (e.g., NIST standards for methanesulfonyl chloride derivatives) .
Q. How can conflicting data on the genotoxicity of related compounds inform risk assessment for this compound?
- Methodological Answer :
- Data Reconciliation : Apply meta-analysis frameworks to evaluate dose-response relationships across studies. For example, reconcile dimethylcarbamoyl chloride’s positive DNA strand break assays in CHO cells with negative results in rat hepatocytes by accounting for metabolic activation differences .
- Mechanistic Studies : Use computational toxicology tools (e.g., QSAR models) to predict reactivity with nucleophilic sites in DNA/RNA, validated by in vitro comet assays .
Data Contradiction Analysis
- Example : Dimethylcarbamoyl chloride showed conflicting results in sister chromatid exchange (SCE) assays. To address this, researchers should:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
